molecular formula C20H24N2O3 B022111 3-Hydroxyquinidine CAS No. 53467-23-5

3-Hydroxyquinidine

Katalognummer: B022111
CAS-Nummer: 53467-23-5
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: BSRUJCFCZKMFMB-ZNYHDOEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3S)-Hydroxychinidin beinhaltet die Hydroxylierung von Chinidin. Diese Reaktion wird durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, katalysiert . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von menschlichen Lebermikrosomen, um den Hydroxylierungsprozess zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von (3S)-Hydroxychinidin folgt ähnlichen Prinzipien wie die Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren, die menschliche Lebermikrosomen oder rekombinante CYP3A4-Enzyme enthalten, um die Hydroxylierung von Chinidin zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3S)-Hydroxychinidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind stärker oxidierte Metaboliten, reduzierte Formen von Chinidin und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

3-Hydroxyquinidine is crucial in understanding the pharmacokinetics of quinidine. Recent studies have utilized physiologically-based pharmacokinetic (PBPK) modeling to simulate the behavior of both quinidine and its metabolite, 3-HQ. These models incorporate factors such as metabolism by cytochrome P450 enzymes (CYP3A4) and transport mechanisms involving P-glycoprotein (P-gp) .

Key Findings from Pharmacokinetic Modeling:

  • The PBPK model accurately predicts the pharmacokinetic parameters of 3-HQ, demonstrating over 90% predictive success within two-fold of observed values .
  • The model has been applied to assess complex drug-drug-gene interactions (DDGIs), indicating the importance of 3-HQ in predicting interactions involving CYP2D6 and CYP3A4 substrates .

Drug-Drug Interactions (DDIs)

This compound plays a pivotal role in DDIs, particularly as an inhibitor of CYP2D6 and P-gp. Its interaction potential has been extensively studied in clinical settings, providing insights into how it affects the pharmacodynamics of other drugs.

Clinical Implications:

  • Studies have shown that 3-HQ can influence the metabolism of co-administered drugs such as metoprolol and digoxin, highlighting its significance in managing therapeutic regimens .
  • The concentration levels of 3-HQ often exceed those of quinidine, suggesting a need for monitoring both metabolites to optimize therapeutic outcomes .

Therapeutic Applications

The therapeutic implications of this compound are particularly relevant in cardiology due to its antiarrhythmic properties. It is considered an active metabolite that contributes to the overall efficacy of quinidine in treating arrhythmias.

Efficacy Studies:

  • Research indicates that the unbound concentrations of 3-HQ can significantly affect therapeutic responses, necessitating careful monitoring during treatment .
  • The metabolite's pharmacological activity suggests potential applications beyond its parent compound, particularly in patients with specific metabolic profiles .

Research Methodologies

Various methodologies have been employed to study this compound's effects and interactions:

  • Capillary Electrophoresis: This technique has been validated for determining concentrations of 3-HQ during metabolism screening experiments, allowing for precise measurements critical for pharmacokinetic studies .
  • Liver-on-a-Chip Models: Innovative in vitro models are being explored to assess drug metabolism involving 3-HQ, providing a platform for studying liver-related drug interactions without relying solely on animal models .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Studies
PharmacokineticsModeling the behavior and metabolism of quinidine and 3-HQPBPK models show high predictive accuracy
Drug-Drug InteractionsInvestigating how 3-HQ affects other drugs' metabolismSignificant impact on metoprolol and digoxin interactions
Therapeutic ApplicationsEvaluating antiarrhythmic efficacyUnbound concentrations critical for therapy
Research MethodologiesTechniques like capillary electrophoresis and liver-on-a-chip modelsValidated methods provide accurate data

Wirkmechanismus

(3S)-hydroxy Quinidine exerts its effects by interacting with ion channels in cardiac cells. It prolongs the repolarization phase of the cardiac action potential, thereby preventing abnormal heart rhythms. The primary molecular targets are sodium and potassium channels in Purkinje fibers .

Vergleich Mit ähnlichen Verbindungen

Q & A

Q. What experimental methodologies are recommended for quantifying 3-hydroxyquinidine in in vitro hepatocyte systems, and how can researchers validate these assays?

Basic Research Question
To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting metabolites in complex biological matrices . Key validation parameters include:

  • Linearity : Establish calibration curves using spiked matrix samples (e.g., hepatocyte culture medium).
  • Precision/Accuracy : Perform intra- and inter-day replicates with ≤15% coefficient of variation.
  • Recovery : Compare analyte extraction efficiency against solvent standards.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion.
    Include internal standards (e.g., deuterated analogs) to correct for variability. For hepatocyte systems, ensure physiological relevance by maintaining enzyme activity via medium supplementation (e.g., NADPH for CYP450 reactions) .

Q. How can conflicting data on this compound’s metabolic pathways be resolved when modeling in vitro kinetics?

Advanced Research Question
Discrepancies often arise from oversimplified metabolic models. For example, initial models assuming this compound as the sole metabolite fail to capture secondary pathways (e.g., quinidine N-oxide formation) . To resolve contradictions:

  • Model Comparison : Use Bayesian Information Criterion (BIC) to evaluate competing models (e.g., Models 1–4 in ). Models incorporating multiple pathways (e.g., simultaneous this compound formation and subsequent metabolism) often yield better fits .
  • Extended Incubation : Prolong hepatocyte experiments (>24 hours) to observe delayed metabolite dynamics .
  • Sensitive Metabolite Tracking : Quantify minor metabolites (e.g., N-oxide) via high-resolution MS to validate pathway hypotheses .

Q. What statistical approaches are optimal for analyzing uncertainties in this compound’s intrinsic clearance (CLint) estimates?

Advanced Research Question
CLint uncertainty (~50% in some models) stems from metabolic complexity and assay variability . Mitigation strategies include:

  • Global Identifiability Analysis : Use software like DAISY to confirm parameter estimability before fitting .
  • Monte Carlo Simulations : Propagate measurement errors (e.g., LC-MS variability) to CLint confidence intervals.
  • Sensitivity Analysis : Rank parameters by influence on model outputs (e.g., Fisher Information Matrix) to prioritize experimental refinement .

Q. How should researchers design mixed-methods studies to investigate this compound’s enzyme specificity across CYP isoforms?

Advanced Research Question
A mixed-methods approach combines quantitative enzyme kinetics with qualitative structural insights:

  • Quantitative : Measure reaction velocities (Vmax, Km) using recombinant CYP3A4, CYP2D6, and mutants (e.g., E216Q/D301Q) to assess isoform contributions .
  • Qualitative : Perform molecular docking simulations to visualize substrate-enzyme interactions (e.g., quinidine’s binding orientation in CYP3A4 vs. CYP2D6) .
  • Triangulation : Compare kinetic data with structural predictions to explain anomalies (e.g., unexpected activity in CYP2D6 mutants) .

Q. What are the best practices for replicating this compound metabolism studies in liver-on-a-chip devices?

Basic Research Question
Ensure reproducibility by:

  • Device Standardization : Use commercial liver-chips (e.g., Emulate) with documented CYP3A4 activity.
  • Dynamic Sampling : Collect medium aliquots at intervals (e.g., 0, 6, 12, 24h) to capture time-dependent metabolism .
  • Data Reporting : Include raw concentration-time profiles, model equations, and BIC values in supplementary materials .

Q. How can researchers address the limited mechanistic clarity in this compound’s renal elimination pathways?

Advanced Research Question
While urinary excretion is reported, the role of transporters (e.g., OCT2, MATE1) remains unclear. Methodological recommendations:

  • Transfected Cell Models : Compare this compound uptake in HEK293 cells expressing renal transporters vs. controls.
  • Inhibitor Studies : Co-incubate with cimetidine (OCT2 inhibitor) to assess transporter dependency .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate renal clearance parameters to predict in vivo behavior .

Q. What ethical and documentation standards apply when publishing this compound research involving human-derived hepatocytes?

Basic Research Question

  • Ethical Compliance : Obtain IRB approval for human tissue use and declare consent protocols .
  • Data Transparency : Share raw LC-MS/MS files, model scripts, and hepatocyte sourcing details (e.g., donor demographics) in repositories like Figshare .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials .

Eigenschaften

CAS-Nummer

53467-23-5

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1

InChI-Schlüssel

BSRUJCFCZKMFMB-ZNYHDOEXSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Isomerische SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O

Kanonische SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Physikalische Beschreibung

Solid

Synonyme

3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine

Herkunft des Produkts

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxyquinidine
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3-Hydroxyquinidine
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